molecular formula C25H32O4 B12413661 Melengestrol acetate-d2

Melengestrol acetate-d2

Cat. No.: B12413661
M. Wt: 398.5 g/mol
InChI Key: UDKABVSQKJNZBH-LIXMXTBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melengestrol acetate-d2 is a deuterium-labeled derivative of melengestrol acetate, a synthetic progestogen. It is primarily used in scientific research as a stable isotope-labeled compound. Melengestrol acetate itself is known for its applications in veterinary medicine, particularly as a growth promoter and estrus suppressant in cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengestrol acetate-d2 involves the incorporation of deuterium into melengestrol acetate. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of melengestrol acetate . The process involves several steps, including the protection of functional groups, selective deuteration, and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production is carried out under controlled conditions to maintain the purity and isotopic enrichment of the compound .

Chemical Reactions Analysis

Types of Reactions

Melengestrol acetate-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Mechanism of Action

Melengestrol acetate-d2 exerts its effects by acting as a progestogen. It binds to progesterone receptors, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and inhibits ovulation .

Comparison with Similar Compounds

Similar Compounds

  • Megestrol acetate
  • Chlormadinone acetate
  • Medroxyprogesterone acetate
  • Cyproterone acetate
  • Delmadinone acetate
  • Hydroxyprogesterone caproate
  • Methenmadinone acetate
  • Osaterone acetate .

Uniqueness

Melengestrol acetate-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C25H32O4

Molecular Weight

398.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2-dideuterio-6,10,13-trimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i7D2

InChI Key

UDKABVSQKJNZBH-LIXMXTBSSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C)OC(=O)C)C)C)[2H]

Canonical SMILES

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.